LGK974 (CAS: 1243244-14-5) is an orally bioavailable, small-molecule inhibitor of the endoplasmic reticulum O-acyltransferase Porcupine (PORCN), utilized to block Wnt ligand palmitoylation and secretion. For procurement and material selection, LGK974 serves as the primary clinical-stage benchmark for Wnt pathway suppression, offering sub-nanomolar cellular potency (IC50 = 0.4 nM) [1]. Unlike first-generation Wnt inhibitors that are restricted to in vitro use due to poor pharmacokinetics, LGK974 is explicitly engineered for in vivo processability. It provides buyers with established, highly reproducible formulation protocols (e.g., 0.5% methylcellulose/0.5% Tween 80) and predictable systemic exposure, making it a standardized baseline for translating basic organoid research into mammalian in vivo models [1].
Substituting LGK974 with legacy PORCN inhibitors, such as IWP-2, introduces severe bottlenecks in translational workflows. While IWP-2 is functional for basic in vitro assays, it exhibits a significantly lower potency (IC50 ~27 nM) and lacks the aqueous solubility required for systemic in vivo dosing [2]. Attempting to formulate IWP-2 for animal models often requires complex, non-standard delivery vehicles that introduce experimental variability. Conversely, procuring LGK974 provides a molecule with a wide therapeutic window and validated oral bioavailability, directly eliminating the need for extensive formulation troubleshooting and ensuring cross-study comparability with established clinical benchmarks [1].
LGK974 demonstrates a profound quantitative advantage in target affinity over the first-generation inhibitor IWP-2. In standard Wnt co-culture reporter assays, LGK974 achieves an IC50 of 0.4 nM, whereas IWP-2 requires approximately 27 nM to achieve comparable inhibition [1], [2]. This nearly 67-fold increase in cellular potency allows researchers to utilize significantly lower molar concentrations. Consequently, LGK974 minimizes the risk of off-target effects and solvent-induced toxicity in sensitive assays, a critical factor when maintaining delicate stem cell or organoid cultures.
| Evidence Dimension | Cellular Wnt Inhibition (IC50) |
| Target Compound Data | 0.4 nM (LGK974) |
| Comparator Or Baseline | 27 nM (IWP-2) |
| Quantified Difference | ~67-fold higher potency for LGK974 |
| Conditions | Wnt co-culture reporter assay |
The sub-nanomolar potency allows for minimal dosing concentrations, preserving cell viability and reducing off-target artifacts in precision organoid cultures.
A primary procurement driver for LGK974 is its established in vivo processability compared to strictly in vitro tools like IWP-2. LGK974 is highly orally bioavailable and well-tolerated at efficacious doses of 3 mg/kg/day[1]. It benefits from standardized formulation protocols—such as suspension in 0.5% methylcellulose with 0.5% Tween 80, or complexation with cyclodextrins (e.g., βSBECD)—which significantly enhance its blood concentration and stability [2]. This eliminates the severe formulation barriers associated with older, highly hydrophobic Wnt inhibitors.
| Evidence Dimension | In Vivo Dosing Formulation |
| Target Compound Data | Orally bioavailable at 3 mg/kg/day (standardized in 0.5% MC/0.5% Tween 80 or cyclodextrin) |
| Comparator Or Baseline | IWP-2 (Poor in vivo bioavailability, restricted to in vitro media) |
| Quantified Difference | Transition from in vitro-only utility to fully validated oral in vivo efficacy |
| Conditions | Mammalian systemic dosing models |
Buyers conducting animal studies can bypass weeks of formulation troubleshooting by utilizing LGK974's established dosing vehicles and proven pharmacokinetic parameters.
Compared to other emerging PORCN inhibitors, LGK974 offers the distinct procurement advantage of being a first-in-class clinical benchmark. In MMTV-WNT1 breast carcinoma models, LGK974 consistently induces tumor regression at 3 mg/kg without affecting body weight or causing severe intestinal toxicity, a common dose-limiting factor for generic Wnt pathway inhibitors [1]. The unparalleled depth of published toxicological and pharmacokinetic data for LGK974 provides a highly reliable baseline for reproducibility, reducing the validation burden for researchers.
| Evidence Dimension | In Vivo Efficacy and Toxicity Profiling |
| Target Compound Data | Tumor regression at 3 mg/kg with documented tolerability in Wnt-dependent tissues |
| Comparator Or Baseline | Unoptimized or emerging PORCN inhibitors (Lacking extensive clinical/toxicological benchmarking) |
| Quantified Difference | Unmatched depth of validated in vivo safety and efficacy data |
| Conditions | Rodent tumor models (MMTV-WNT1, HN30) |
Procuring a clinically validated benchmark ensures that experimental results can be directly contextualized against the highest standard of translational Wnt research.
Due to its optimized oral bioavailability and established 0.5% MC/0.5% Tween 80 formulation, LGK974 is a highly validated selection for systemic dosing in murine models of Wnt-driven cancers, such as RNF43-mutant pancreatic tumors or MMTV-WNT1 breast carcinomas [1]. It provides a reliable, non-toxic suppression of Wnt signaling that legacy inhibitors cannot achieve in vivo.
The sub-nanomolar potency (IC50 = 0.4 nM) of LGK974 allows it to effectively suppress endogenous Wnt secretion at extremely low concentrations [1]. This makes it a highly effective procurement selection for maintaining precise niche conditions in complex 3D organoid cultures, where minimizing solvent volumes and off-target toxicity is critical for reproducibility.
As a first-in-class clinical PORCN inhibitor with extensively documented pharmacokinetic and toxicological profiles, LGK974 serves as the definitive reference standard[1]. Industrial and academic buyers utilize it to benchmark the efficacy, safety, and formulation compatibility (such as cyclodextrin inclusion complexes) of novel Wnt pathway modulators [2].